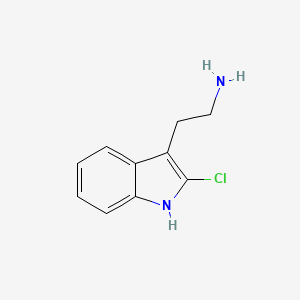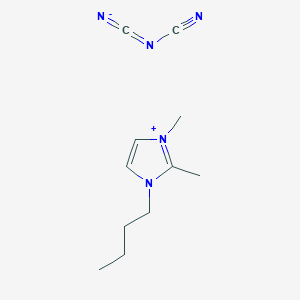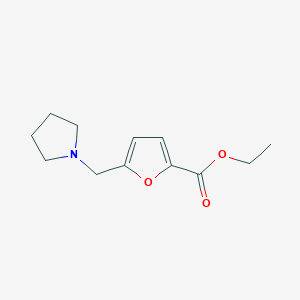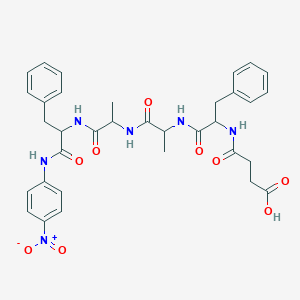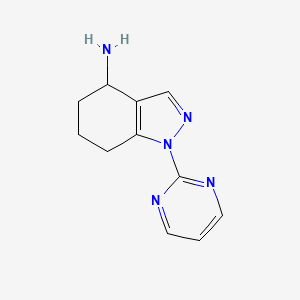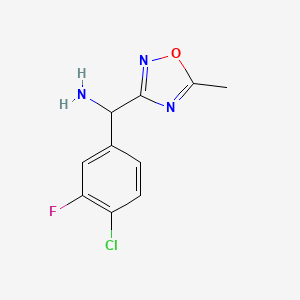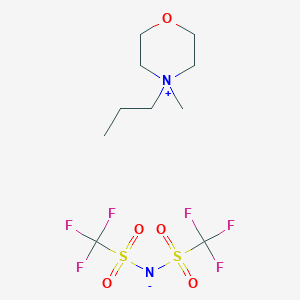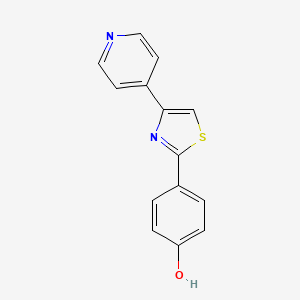
2-(4-Hydroxyphenyl)-4-(4-pyridyl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Hydroxyphenyl)-4-(4-pyridyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a hydroxyphenyl group and a pyridyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)-4-(4-pyridyl)thiazole typically involves the condensation of 4-hydroxybenzaldehyde with 4-pyridinecarboxaldehyde in the presence of a thioamide. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Hydroxyphenyl)-4-(4-pyridyl)thiazole undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The pyridyl group can be reduced to form a piperidine derivative.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Ethers and esters.
Applications De Recherche Scientifique
2-(4-Hydroxyphenyl)-4-(4-pyridyl)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 2-(4-Hydroxyphenyl)-4-(4-pyridyl)thiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or signaling pathways. The hydroxyphenyl and pyridyl groups can interact with molecular targets through hydrogen bonding, π-π stacking, and coordination with metal ions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Hydroxyphenyl)-4-(4-pyridyl)oxazole
- 2-(4-Hydroxyphenyl)-4-(4-pyridyl)imidazole
- 2-(4-Hydroxyphenyl)-4-(4-pyridyl)pyrazole
Uniqueness
2-(4-Hydroxyphenyl)-4-(4-pyridyl)thiazole is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties compared to oxazole, imidazole, and pyrazole analogs. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity.
Propriétés
Formule moléculaire |
C14H10N2OS |
|---|---|
Poids moléculaire |
254.31 g/mol |
Nom IUPAC |
4-(4-pyridin-4-yl-1,3-thiazol-2-yl)phenol |
InChI |
InChI=1S/C14H10N2OS/c17-12-3-1-11(2-4-12)14-16-13(9-18-14)10-5-7-15-8-6-10/h1-9,17H |
Clé InChI |
LQBRVNWYMHKFCU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NC(=CS2)C3=CC=NC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one;dihydrochloride](/img/structure/B15095109.png)
![3,22-Dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-one](/img/structure/B15095116.png)
